molecular formula C11H12N2S B144432 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole CAS No. 127788-13-0

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole

Cat. No.: B144432
CAS No.: 127788-13-0
M. Wt: 204.29 g/mol
InChI Key: APXWHRBKXVTMIZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole is a heterocyclic compound with the molecular formula C11H12N2S. It is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenylsulfanyl group at position 4.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with phenylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydride), and specific oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds to 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole include other pyrazole derivatives with different substituents at positions 3, 4, and 5. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

IUPAC Name

3,5-dimethyl-4-phenylsulfanyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-11(9(2)13-12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWHRBKXVTMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351558
Record name 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127788-13-0
Record name 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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